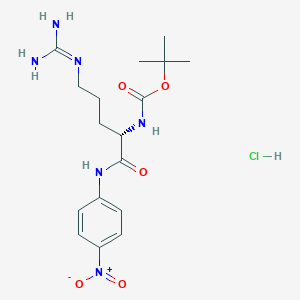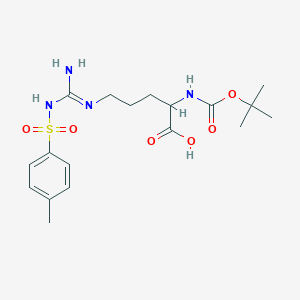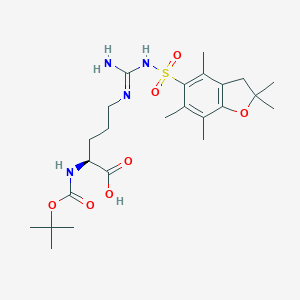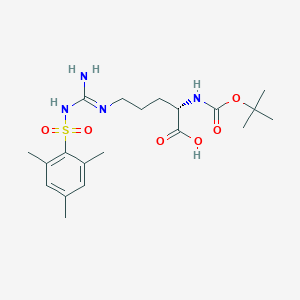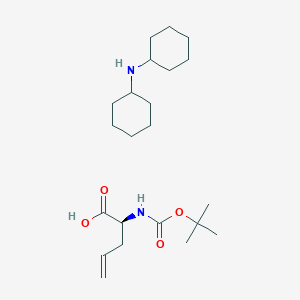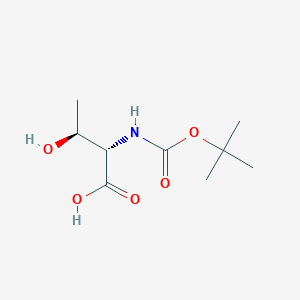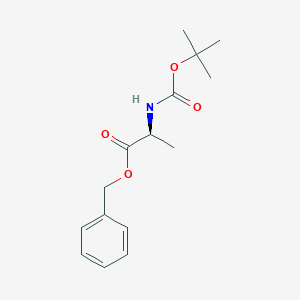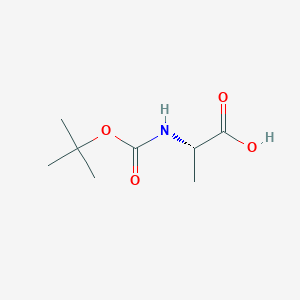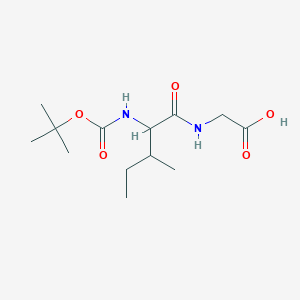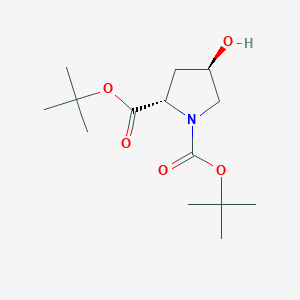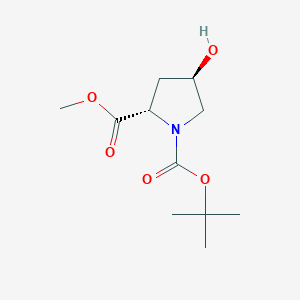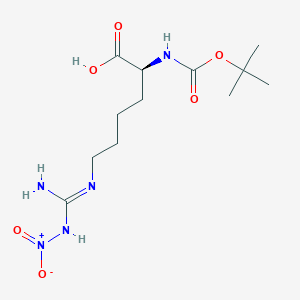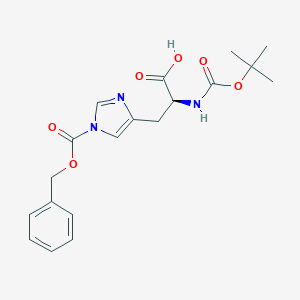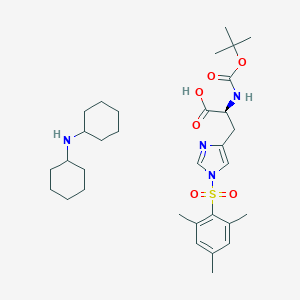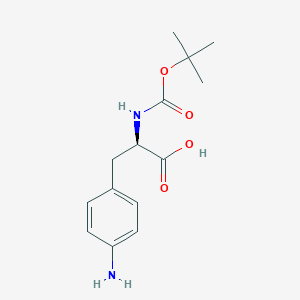
Boc-4-Amino-D-phenylalanine
Übersicht
Beschreibung
Boc-4-Amino-D-phenylalanine is a chemical compound with the molecular formula C14H20N2O4 . It is used as an intermediate in the synthesis of biotinylated amino acids .
Synthesis Analysis
A synthetic route to an N-BOC D-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed. This seven-step route is based on the asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
Molecular Structure Analysis
The molecular structure of Boc-4-Amino-D-phenylalanine is represented by the formula C14H20N2O4 .
Chemical Reactions Analysis
Boc-4-Amino-D-phenylalanine is involved in various chemical reactions. For instance, it is used in the synthesis of biotinylated amino acids .
Physical And Chemical Properties Analysis
Boc-4-Amino-D-phenylalanine is a white to off-white powder with a melting point of 150 - 180 °C (Lit.) . Its molecular weight is 280.32 g/mol .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
The BOC group is used in organic synthesis for the protection of amines, including amino acids and amino alcohols . The BOC protection of amines is important in their synthetic applications .
Methods of Application
A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
Results or Outcomes
This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography . This makes it a more eco-friendly and efficient method for BOC protection of amines .
2. Synthesis and Biological Study of Phenylalanine Amide Derivatives
Summary of the Application
Phenylalanine amide derivatives have been synthesized and studied for their biological activities . These compounds have shown antimicrobial and antioxidant activities .
Methods of Application
A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized with good yield from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent . The products were characterized through the IR, LC–MS, 1H and 13C NMR spectral studies .
Results or Outcomes
The resultant compounds were screened for antimicrobial and antioxidant activities . Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of the compounds showed antibacterial activities . The resultant compounds also showed good activity for DPPH scavenging and ABTS assay methods .
3. Dual Protection of Amino Functions
Summary of the Application
Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Methods of Application
The Boc group is used in organic synthesis for the protection of amines . Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
Results or Outcomes
Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
4. Synthesis of Gonadotropin-Releasing Hormone Antagonists
Summary of the Application
N-Boc-4-aminomethyl-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products . It has been used in the synthesis of gonadotropin-releasing hormone antagonists .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
5. Facilitated Cleavage due to Mutual Interaction
Summary of the Application
This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Methods of Application
Interestingly, Boc-substitution in Ts-compounds causes a considerable shift in the cleavage potentials to less negative values, indicating significant Boc/Ts interaction . This effect could be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides by magnesium powder in dry methanol, only requiring sonication .
Results or Outcomes
Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction is often preparatively useful .
6. Synthesis of Substituted Phenylalanine Products
Summary of the Application
N-Boc-4-aminomethyl-L-phenylalanine is an important organic intermediate (building block) to synthesize substituted phenylalanine products .
Methods of Application
The specific methods of application are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
Safety And Hazards
While specific safety and hazards information for Boc-4-Amino-D-phenylalanine is not available in the retrieved sources, general safety measures for handling chemical substances should be followed. These include ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Zukünftige Richtungen
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research. γ-Amino acids and peptides analogues are common constituents of building blocks for numerous biologically active molecules, pharmaceuticals, and natural products. In particular, γ-amino acids are providing better metabolic stability than α-amino acids .
Eigenschaften
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMVQEZKACRLDP-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427146 | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-Amino-D-phenylalanine | |
CAS RN |
164332-89-2 | |
| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164332-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



